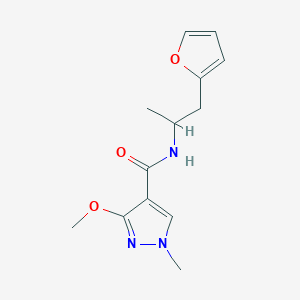
N-(1-(furan-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(furan-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The presence of a carboxamide group indicates that it might have some biological activity, as many drugs and bioactive molecules contain this functional group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The furan ring, for example, is aromatic and might undergo electrophilic aromatic substitution . The carboxamide group could be involved in various reactions, such as hydrolysis or reduction .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Pathways : Research has focused on synthesizing related heterocyclic compounds with potential therapeutic properties, employing various synthetic routes. Notably, compounds derived from furan-2-carboxamide, such as thiazole-based amides, have been synthesized and characterized for their antimicrobial activity, showcasing the chemical versatility and biological relevance of these compounds (Cakmak et al., 2022).
Molecular Characterization : Molecular and electronic structures of these compounds have been investigated through techniques like IR, NMR, XRD, and DFT modeling. For instance, a study on a thiazole-based heterocyclic amide demonstrated its antimicrobial potential and provided detailed insights into its structural and electronic characteristics, supported by theoretical calculations (Cakmak et al., 2022).
Potential Therapeutic Benefits
Antimicrobial Activity : Compounds related to N-(1-(furan-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been explored for their antimicrobial properties. The synthesis of N-(thiazol-2-yl)furan-2-carboxamide and its evaluation against various microorganisms indicate promising antimicrobial activities, suggesting potential applications in treating infections (Cakmak et al., 2022).
Anticancer and Antioxidant Activities : The exploration of related compounds for their anticancer and antioxidant activities has been a significant area of research. Some studies have focused on the synthesis of chalcone derivatives, demonstrating potent antioxidant properties and suggesting a role in managing oxidative stress-related diseases (Prabakaran et al., 2021).
Wirkmechanismus
The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Many drugs work by binding to a specific protein and modulating its activity . Without specific information about this compound’s biological activity or target, it’s not possible to provide a detailed mechanism of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(7-10-5-4-6-19-10)14-12(17)11-8-16(2)15-13(11)18-3/h4-6,8-9H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCEKMXRGGVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)
![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)
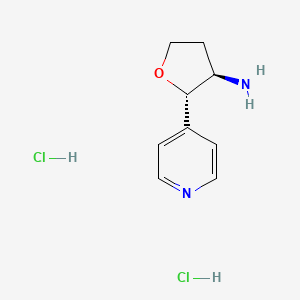

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)

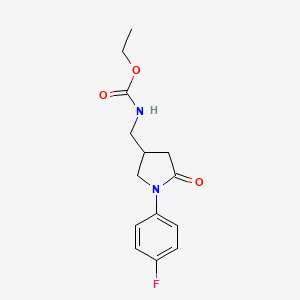


![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)
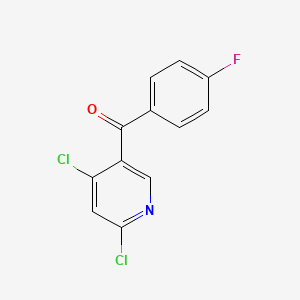
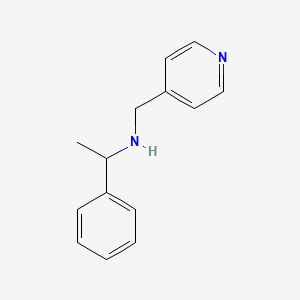
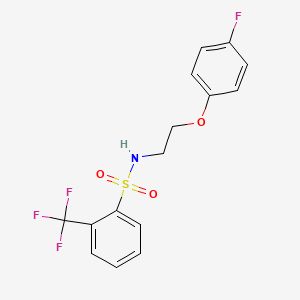
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)